molecular formula C23H28O2 B14665922 4-Pentylphenyl 3-(4-propylphenyl)prop-2-enoate CAS No. 51572-58-8

4-Pentylphenyl 3-(4-propylphenyl)prop-2-enoate

Katalognummer: B14665922
CAS-Nummer: 51572-58-8
Molekulargewicht: 336.5 g/mol
InChI-Schlüssel: PEYRSJZNKLQBLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Pentylphenyl 3-(4-propylphenyl)prop-2-enoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a pentyl group attached to a phenyl ring and a propyl group attached to another phenyl ring, connected through a prop-2-enoate linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentylphenyl 3-(4-propylphenyl)prop-2-enoate typically involves the esterification of 4-pentylphenol with 3-(4-propylphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Pentylphenyl 3-(4-propylphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: 4-Pentylphenyl 3-(4-propylphenyl)prop-2-enoic acid.

    Reduction: 4-Pentylphenyl 3-(4-propylphenyl)propan-2-ol.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-Pentylphenyl 3-(4-propylphenyl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Pentylphenyl 3-(4-propylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Pentylphenyl prop-2-enoate
  • 4-Propylphenyl prop-2-enoate
  • 4-Pentylphenyl acrylate

Uniqueness

4-Pentylphenyl 3-(4-propylphenyl)prop-2-enoate is unique due to the presence of both pentyl and propyl groups attached to phenyl rings, connected through a prop-2-enoate linkage. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

51572-58-8

Molekularformel

C23H28O2

Molekulargewicht

336.5 g/mol

IUPAC-Name

(4-pentylphenyl) 3-(4-propylphenyl)prop-2-enoate

InChI

InChI=1S/C23H28O2/c1-3-5-6-8-20-13-16-22(17-14-20)25-23(24)18-15-21-11-9-19(7-4-2)10-12-21/h9-18H,3-8H2,1-2H3

InChI-Schlüssel

PEYRSJZNKLQBLF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.